molecular formula C26H23ClN6O2S B12937778 Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- CAS No. 88152-04-9

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)-

Cat. No.: B12937778
CAS No.: 88152-04-9
M. Wt: 519.0 g/mol
InChI Key: WQTLBPFSOKNLTD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- is a complex organic compound known for its diverse applications in scientific research. This compound features a benzenesulfonamide core, which is functionalized with a hydrazino group linked to an indole moiety and further substituted with a chlorophenyl group and a dimethylpyrimidinyl group. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- typically involves multiple steps:

    Formation of the Indole Moiety: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group.

    Hydrazino Group Introduction: The chlorinated indole is reacted with hydrazine hydrate to form the hydrazino derivative.

    Sulfonamide Formation: The final step involves the reaction of the hydrazino-indole derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide derivatives with various substituents.

Scientific Research Applications

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of sulfonamide-based inhibitors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. The benzenesulfonamide group is known to interact with the active sites of enzymes, leading to the inhibition of their activity. The indole moiety can further enhance binding affinity through π-π interactions and hydrogen bonding. The chlorophenyl and dimethylpyrimidinyl groups contribute to the overall stability and specificity of the compound’s interactions with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in their substituents, leading to variations in their biological activity and applications.

    Indole derivatives: Compounds with an indole core, such as indomethacin and tryptophan, exhibit different pharmacological properties based on their functional groups.

    Pyrimidine derivatives: Compounds like pyrimethamine and trimethoprim, which contain a pyrimidine ring, are used as antimicrobial agents.

Uniqueness

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-(4,6-dimethyl-2-pyrimidinyl)- is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit enzymes and interact with proteins makes it a valuable compound in medicinal chemistry and biological research.

Properties

CAS No.

88152-04-9

Molecular Formula

C26H23ClN6O2S

Molecular Weight

519.0 g/mol

IUPAC Name

4-[2-[2-(4-chlorophenyl)-1H-indol-3-yl]hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H23ClN6O2S/c1-16-15-17(2)29-26(28-16)33-36(34,35)21-13-11-20(12-14-21)31-32-25-22-5-3-4-6-23(22)30-24(25)18-7-9-19(27)10-8-18/h3-15,30-32H,1-2H3,(H,28,29,33)

InChI Key

WQTLBPFSOKNLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NNC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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